molecular formula C8H13Br2Cl3O4P- B14537609 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate CAS No. 62122-02-5

1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate

Cat. No.: B14537609
CAS No.: 62122-02-5
M. Wt: 470.3 g/mol
InChI Key: UTRWPAWIPPMZJP-UHFFFAOYSA-M
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Description

1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate is a complex organophosphorus compound It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate typically involves multi-step reactions. One common method includes the reaction of 1-bromo-3-chloropropane with 5-bromo-1,3-dichloropentane in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as sodium hydroxide, potassium tert-butoxide, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biochemical pathways and as a tool for modifying biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These interactions can lead to the modification of biological molecules, affecting various biochemical pathways. The compound’s ability to undergo substitution and elimination reactions makes it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A simpler compound with similar reactivity due to the presence of bromine and chlorine atoms.

    5-Bromo-1,3-dichloropentane: Another related compound with similar halogenation patterns.

Uniqueness

1-Bromo-3-chloropropan-2-yl 5-bromo-1,3-dichloropentan-2-yl phosphate is unique due to its combination of bromine and chlorine atoms in a single molecule, which provides distinct reactivity and potential applications. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

62122-02-5

Molecular Formula

C8H13Br2Cl3O4P-

Molecular Weight

470.3 g/mol

IUPAC Name

(1-bromo-3-chloropropan-2-yl) (5-bromo-1,3-dichloropentan-2-yl) phosphate

InChI

InChI=1S/C8H14Br2Cl3O4P/c9-2-1-7(13)8(5-12)17-18(14,15)16-6(3-10)4-11/h6-8H,1-5H2,(H,14,15)/p-1

InChI Key

UTRWPAWIPPMZJP-UHFFFAOYSA-M

Canonical SMILES

C(CBr)C(C(CCl)OP(=O)([O-])OC(CCl)CBr)Cl

Origin of Product

United States

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